molecular formula C12H7BrClNO2 B3241547 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid CAS No. 147078-81-7

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Cat. No.: B3241547
CAS No.: 147078-81-7
M. Wt: 312.54 g/mol
InChI Key: PKBRYBJHIGRLEK-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is an organic compound that belongs to the class of halogenated nicotinic acids It is characterized by the presence of a bromine atom at the 2-position and a 4-chloro-phenyl group at the 4-position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The presence of the bromine and chloro-phenyl groups can influence the binding affinity and selectivity of the compound towards these receptors. The pathways involved may include modulation of receptor activity, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-phenyl-nicotinic acid: Lacks the chloro substituent, which can affect its reactivity and binding properties.

    4-(4-Chloro-phenyl)-nicotinic acid: Lacks the bromine substituent, which can influence its chemical behavior and applications.

    2-Chloro-4-(4-bromo-phenyl)-nicotinic acid: Has the positions of the halogens reversed, which can lead to different chemical and biological properties.

Uniqueness

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is unique due to the specific positioning of the bromine and chloro-phenyl groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBRYBJHIGRLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220481
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147078-81-7
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147078-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate was weighed, and 300 ml of dimethylsulfoxide and 60 ml of 30% sodium hydroxide aqueous solution were added thereto and the mixture was stirred at 80° C. for 3 hours. The mixture was then poured into water and was washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl aqueous solution to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and was dried to obtain 41.0 g of a white crystal of the aimed product.
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50 g
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60 mL
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Yield
85.7%

Synthesis routes and methods III

Procedure details

To a solution of 50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate in 300 ml of dimethylsulfoxide, 60 ml of 30% sodium hydroxide was added and stirred at 80° C. for 3 hours. The mixture was then poured into water and washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and dried to obtain 41.0 g of a white crystal of the aimed product.
Quantity
50 g
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reactant
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300 mL
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60 mL
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solvent
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Yield
85.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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